molecular formula C14H10F2O3 B6364113 5-Fluoro-2-(5-fluoro-2-methoxyphenyl)benzoic acid, 95% CAS No. 1216217-13-8

5-Fluoro-2-(5-fluoro-2-methoxyphenyl)benzoic acid, 95%

Cat. No. B6364113
CAS RN: 1216217-13-8
M. Wt: 264.22 g/mol
InChI Key: KOJFXFNIQZTSIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-(5-fluoro-2-methoxyphenyl)benzoic acid (also known as 5-F-2-MPA or 5-F-2-MPA-95%) is a fluorinated aromatic acid compound widely used in scientific research. It is a white, crystalline solid with a melting point of 202-203 °C. 5-F-2-MPA-95% is a widely used reagent for the synthesis of various compounds, such as fluorinated derivatives of drugs and other compounds. It is also used in biochemical and physiological studies, and has been used in various laboratory experiments.

Scientific Research Applications

5-F-2-MPA-95% has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, such as fluorinated derivatives of drugs and other compounds. It is also used in biochemical and physiological studies, and has been used in various laboratory experiments. In addition, 5-F-2-MPA-95% has been used in the synthesis of a variety of fluorinated compounds.

Mechanism of Action

The mechanism of action of 5-F-2-MPA-95% is not well understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, 5-F-2-MPA-95% is believed to interact with certain proteins, such as G-protein coupled receptors, which are involved in signal transduction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-F-2-MPA-95% are not well understood. However, it is thought that 5-F-2-MPA-95% may act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, 5-F-2-MPA-95% is believed to interact with certain proteins, such as G-protein coupled receptors, which are involved in signal transduction.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-F-2-MPA-95% in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and can be used in a variety of reactions. However, 5-F-2-MPA-95% is not very stable and can decompose over time. In addition, it is not very soluble in water, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for the use of 5-F-2-MPA-95%. It could be used in the synthesis of a variety of fluorinated compounds, such as fluorinated derivatives of drugs and other compounds. In addition, it could be used in biochemical and physiological studies to investigate the mechanism of action and biochemical and physiological effects of 5-F-2-MPA-95%. Furthermore, it could be used in the development of new drugs and other compounds that utilize the inhibitory effects of 5-F-2-MPA-95%. Finally, it could be used in the development of new laboratory experiments that utilize the low cost and availability of 5-F-2-MPA-95%.

Synthesis Methods

5-F-2-MPA-95% is synthesized from the reaction of 5-fluoro-2-methoxyphenol with benzoic acid in aqueous solution. The reaction is catalyzed by a base, such as sodium hydroxide, and is usually carried out at a temperature of around 80-90 °C. The reaction results in the formation of 5-F-2-MPA-95%, which is then isolated and purified by recrystallization.

properties

IUPAC Name

5-fluoro-2-(5-fluoro-2-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-13-5-3-9(16)6-11(13)10-4-2-8(15)7-12(10)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJFXFNIQZTSIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=C(C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680826
Record name 4,5'-Difluoro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(5-fluoro-2-methoxyphenyl)benzoic acid

CAS RN

1216217-13-8
Record name 4,5'-Difluoro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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